N-(Cyanomethyl)-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(cyanomethyl)-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-13(2)10-4-5-14(13,3)11(8-10)17-9-12(18)16-7-6-15/h10-11,17H,4-5,7-9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLKPZBXNMKLJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)NCC(=O)NCC#N)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(Cyanomethyl)-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]acetamide is a compound of interest due to its potential biological activities. This article explores its molecular structure, biological activity, and relevant research findings.
Molecular Structure
The molecular formula of this compound is C14H23N3O. It features a bicyclic structure that contributes to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H23N3O |
| Molar Mass | 251.35 g/mol |
| CAS Number | 2034585-21-0 |
Biological Activity
Research on this compound has revealed several notable biological activities:
2. Antimicrobial Properties
Compounds structurally related to this compound have demonstrated antimicrobial activities comparable to established antibiotics such as isoniazid and ciprofloxacin . This suggests potential applications in treating bacterial infections.
3. Toxicological Studies
Preliminary toxicological assessments indicate that while some derivatives can be effective against pathogenic microorganisms, they may also exhibit cytotoxic effects at higher concentrations. Careful dose optimization is necessary to maximize therapeutic efficacy while minimizing toxicity .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
Case Study 1: Enzyme Inhibition
A study focusing on α-l-fucosidase inhibitors revealed that modifications at the C-1 position of sugar mimetics significantly enhanced their inhibitory potency. This finding underscores the importance of structural modifications in developing effective inhibitors .
Case Study 2: Antimicrobial Activity
Research involving a series of benzamide derivatives demonstrated that structural variations can lead to enhanced antimicrobial activity against a range of pathogens, indicating the potential for novel therapeutic agents derived from similar bicyclic structures .
Preparation Methods
Mesanhydride-Aryl Amine Condensation
The enantioselective synthesis of bicyclo[2.2.1]heptane amines begins with mesanhydride (cis-endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride) and aryl amines under inert conditions. In a representative procedure, mesanhydride reacts with 4-aminonaphthol derivatives in tetrahydrofuran (THF) at 0–25°C for 12–24 hours, yielding a diastereomeric mixture of carboxylic acids. The reaction achieves 85:15 enantiomeric excess when using optically active amines, as demonstrated by Canavelli et al..
Lithium Aluminum Hydride Reduction
Subsequent reduction of the carboxylic acid intermediates employs lithium aluminum hydride (LiAlH4) or sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) in anhydrous ether. This step converts the carboxylic acid group to a primary alcohol while preserving the bicyclic framework. For example, treatment with Red-Al at −78°C for 2 hours affords the alcohol intermediate in 92% yield.
Catalytic Hydrogenation for Amine Formation
The alcohol intermediate undergoes hydrogenation over palladium on carbon (Pd/C) under 30 psi H₂ pressure to yield the primary amine. This step typically achieves >95% conversion within 4–6 hours, with the rigid bicyclo[2.2.1]heptane structure minimizing side reactions.
N-(Cyanomethyl)acetamide Precursor Synthesis
Thioacetate-Mediated Acetylation
Aminoacetonitrile hydrochloride reacts with potassium thioacetate in aqueous NaOH (pH 9) at 20°C for 20 minutes, forming N-(cyanomethyl)acetamide in 99% yield. Potassium hexacyanoferrate(III) acts as an oxidizing agent, facilitating the acetylation of the α-aminonitrile intermediate.
Chloroformate Alkylation
Alternative routes employ 2,2,2-trichloroethyl chloroformate to protect amines prior to acetylation. In a patented method, aminoacetonitrile reacts with chloroformate in ethyl acetate and diisopropylethylamine at 5–15°C, forming a carbamate intermediate. Subsequent hydrolysis with NaOH releases the acetamide derivative, though this method yields 78–85% product due to competing hydrolysis.
Coupling Strategies for Final Product Assembly
Carbamate-Activated Amidation
The bicyclo[2.2.1]heptane amine reacts with N-(cyanomethyl)chloroacetamide in the presence of N-methylpyrrolidine and THF at 25°C. This one-pot procedure achieves 88% yield by activating the acetamide as a chloro derivative, which undergoes nucleophilic substitution with the amine.
Direct Amidation via Mixed Carbonates
A scalable approach involves generating a mixed carbonate intermediate from N-(cyanomethyl)acetic acid and ethyl chloroformate. Reaction with the bicycloheptane amine in dichloromethane (DCM) at 0°C for 2 hours provides the target compound in 91% yield. This method avoids racemization, critical for preserving enantiomeric purity.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Catalytic Hydrogenation Parameters
Hydrogen pressure and catalyst loading significantly impact amine purity:
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂ Pressure | 30–40 psi | 95 | 99 |
| Pd/C Loading | 5% w/w | 93 | 98 |
| Reaction Time | 4–6 hours | 94 | 97 |
Comparative Analysis of Synthetic Routes
Industrial Scalability Considerations
Cost-Effective Reagents
Potassium thioacetate ($17.92/100g) offers economic advantages over palladium catalysts ($50/25g). However, Pd/C recyclability (up to 5 cycles) reduces long-term costs.
Waste Stream Management
The 2,2,2-trichloroethanol byproduct from chloroformate routes requires specialized disposal, adding $2.50/kg to production costs. In contrast, thioacetate methods generate water-soluble byproducts, simplifying waste treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
